molecular formula C8H7BO2S B1286102 1-Benzothien-7-ylboronic acid CAS No. 628692-17-1

1-Benzothien-7-ylboronic acid

Cat. No. B1286102
Key on ui cas rn: 628692-17-1
M. Wt: 178.02 g/mol
InChI Key: RVFILKCRCVFHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08063035B2

Procedure details

Combine 7-bromobenzo[b]thiophene (300 g, 1.41 mmol) and tri-isopropylborate (403.6 g, 2.15 mmol) in anhydrous THF (4 L) in a 12-L Morton flask fitted with a mechanical stirrer and cool under nitrogen in a dry-ice/acetone bath to −70° C. Add n-butyl lithium (1.6 M in hexane, 714 g, 1.68 mmol) dropwise at such a rate as to keep the internal temperature less than −67.5° C. After the addition is complete allow the reaction mixture to stir at this temperature for 1 h. Remove the cooling bath and slowly add 4 L of water, which causes the temperature to rise to about −5° C. Next, add concentrated HCl (75 mL) until the pH of the solution is about pH=2. Allow the slurry to stir for 1 h. Add sufficient 5 N aqueous NaOH to adjust the pH of the mixture to about pH=12 and transfer to a 22-L bottom-drop funnel Separate and save the lower aqueous layer. Dilute the upper organic layer with 4 L of methyl-tert-butyl ether and extract with 1 L of 5 N aqueous NaOH. Separate the aqueous layer, combine with the previous aqueous extract and place back in the separatory funnel Wash the aqueous layer with additional methyl-tert-butyl ether (4 L). Again, separate the aqueous layer and transfer to a 12-L, 3-neck round bottom flask fitted with a mechanical stirrer. Cool the solution to +5° C. with an ice-water bath. Add concentrated HCl slowly until the pH of the solution is about pH=2. Stir the mixture for 30 minutes and then filter off the resulting solid. Rinse the solid on the funnel twice with 2 L of water and allow to air-dry for 30 min. Place the solid in a vacuum oven at 50° C. and dry under vacuum overnight. The dried solid is slurried with 2 L of n-heptane for 30 min to remove the yellow color. Again filter off the solid, air-dry for 30 min and then vacuum-dry at 40° C. overnight to give the title compound (188.8 g, 75%) as a white solid. 1H NMR (400 MHz, CD3OD) δ 7.86 (d, J=8 Hz, 1H), 7.49-7.57 (m, 2H), 7.30-7.39 (m, 2H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
403.6 g
Type
reactant
Reaction Step One
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
714 g
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.C([O:14][B:15](OC(C)C)[O:16]C(C)C)(C)C.C([Li])CCC>C1COCC1>[S:8]1[CH:9]=[CH:10][C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([B:15]([OH:16])[OH:14])[C:7]1=2

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
BrC1=CC=CC2=C1SC=C2
Name
Quantity
403.6 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
714 g
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
to stir at this temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature less than −67.5° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
Remove the cooling bath and slowly add 4 L of water, which
CUSTOM
Type
CUSTOM
Details
to rise to about −5° C
ADDITION
Type
ADDITION
Details
Next, add concentrated HCl (75 mL) until the pH of the solution
STIRRING
Type
STIRRING
Details
to stir for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
Add sufficient 5 N aqueous NaOH
CUSTOM
Type
CUSTOM
Details
Separate
ADDITION
Type
ADDITION
Details
Dilute the upper organic layer with 4 L of methyl-tert-butyl ether
EXTRACTION
Type
EXTRACTION
Details
extract with 1 L of 5 N aqueous NaOH
CUSTOM
Type
CUSTOM
Details
Separate the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
aqueous extract
WASH
Type
WASH
Details
Wash the aqueous layer with additional methyl-tert-butyl ether (4 L)
CUSTOM
Type
CUSTOM
Details
Again, separate the aqueous layer and transfer to a 12-L, 3-neck round bottom flask
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution to +5° C. with an ice-water bath
ADDITION
Type
ADDITION
Details
Add concentrated HCl slowly until the pH of the solution
STIRRING
Type
STIRRING
Details
Stir the mixture for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filter off the resulting solid
WASH
Type
WASH
Details
Rinse the solid on the funnel twice with 2 L of water
CUSTOM
Type
CUSTOM
Details
to air-dry for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
dry under vacuum overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
The dried solid is slurried with 2 L of n-heptane for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to remove the yellow color
FILTRATION
Type
FILTRATION
Details
Again filter off the solid
CUSTOM
Type
CUSTOM
Details
air-dry for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
vacuum-dry at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C2=C(C=C1)C=CC=C2B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 188.8 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75218.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.